2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Linking the Pyridazinyl and Pyridinyl Groups: The pyridazinyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated derivatives and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyridazinyl and pyridinyl groups may enhance binding affinity and specificity, leading to targeted effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler analog with similar structural features.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c25-19(12-27-14-4-6-17-18(11-14)29-13-28-17)22-9-10-26-20-7-5-16(23-24-20)15-3-1-2-8-21-15/h1-8,11H,9-10,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOVWZEJVDWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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